2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one
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Overview
Description
2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one is a heterocyclic compound characterized by a fused furan and pyrimidine ring system with chlorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one typically involves the chlorination of a precursor furo[3,4-d]pyrimidine compound. One common method includes the reaction of furo[3,4-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
- Dissolve furo[3,4-d]pyrimidine-2,4-diol in an appropriate solvent such as toluene.
- Add phosphorus oxychloride dropwise while maintaining the reaction temperature at around 70°C.
- After the addition is complete, increase the temperature to 106°C and stir for 16 hours.
- Cool the reaction mixture and quench with water and ethyl acetate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the furan and pyrimidine rings.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline can yield 2,4-dianilino-furo[3,4-d]pyrimidin-7(5H)-one, while oxidation with hydrogen peroxide may produce a furo[3,4-d]pyrimidine-2,4-dione derivative.
Scientific Research Applications
2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal chemistry, it is often designed to target specific kinases or other proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A related compound with a similar fused ring system but differing in the position and number of chlorine atoms.
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Another similar compound with a pyrrolo ring instead of a furo ring.
Uniqueness
2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2,4-dichloro-5H-furo[3,4-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2/c7-4-2-1-12-5(11)3(2)9-6(8)10-4/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKNUDUMXLPNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)N=C(N=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630832 |
Source
|
Record name | 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15783-48-9 |
Source
|
Record name | 2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorofuro[3,4-d]pyrimidin-7(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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